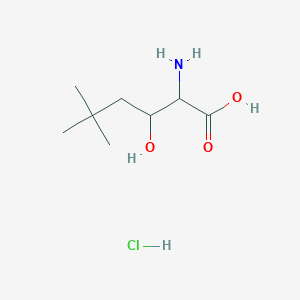

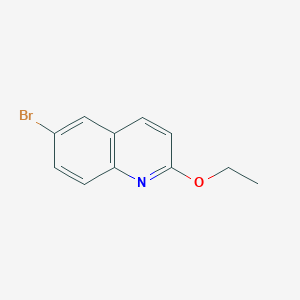

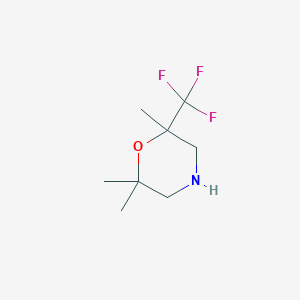

![molecular formula C7H13ClN2O B1382618 1-(6-氨基-3-氮杂双环[3.1.0]己烷-3-基)乙酮盐酸盐 CAS No. 1989672-41-4](/img/structure/B1382618.png)

1-(6-氨基-3-氮杂双环[3.1.0]己烷-3-基)乙酮盐酸盐

描述

“1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is a type of 3-azabicyclo[3.1.0]hexane, which are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A general approach to 3-azabicyclo[3.1.0]hexanes by reduction of spirocyclic oxetanyl nitriles was developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis

The key reaction in the synthesis of 3-azabicyclo[3.1.0]hexanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation was studied for its mechanism, scope, and scalability . Another important reaction is the Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .科学研究应用

合成与结构分析

- 该化合物是通过α-(N-烯丙基氨基)取代的 N,N-二烷基羧酰胺的分子内还原环丙烷化合成的。X 射线晶体结构分析揭示了 N-苄基的赤道位置和 3-氮杂双环[3.1.0]己烷骨架的常见船形构象 (Gensini 等,2002)。

化学合成方法

- 已经开发出 1-氮杂双环[3.1.0]己烷衍生物的新合成方法,包括三组分反应和涉及 Kulinkovich-de Meijere 程序的一步法制备,展示了环保性和高产率 (Ghorbani 等,2016)。

药用

- 1-(6-氨基-3-氮杂双环[3.1.0]己烷-3-基)乙酮盐酸盐衍生物在治疗抑郁症方面显示出潜力,其中特定化合物充当神经元烟碱乙酰胆碱 α4β2 受体拮抗剂 (Nirogi 等,2020)。

生物活性和天然产物

- 1-氮杂双环[3.1.0]己烷环在像 Ficellomycin 这样的天然产物中至关重要,对细菌、真菌和肿瘤表现出生物活性。生物合成途径涉及对该环的修饰,突出了其在扩展天然产物的结构和生物多样性中的重要性 (Kurosawa 等,2020)。

分析化学和化学反应

- 已经对衍生物的水解进行了分析研究,例如 6-芳基-2-氨基-4-(二氰亚甲基)-3-氮杂双环[3.1.0]己-2-烯-1,5-二腈,揭示了化学反应途径和产物形成的见解 (Bardasov 等,2019)。

未来方向

The synthesis of 3-azabicyclo[3.1.0]hexanes has made significant progress in recent decades . Given the interest in heteroatom-substituted bicycloalkanes, future research may focus on adding other atoms to bicyclo[3.1.0]hexanes . The potential for these compounds to improve the properties of drugs, as seen with the antihistamine drug Rupatidine , suggests promising future directions in drug development.

作用机制

Target of Action

The primary target of 1-(6-Amino-3-azabicyclo[31Compounds with a similar 1-azabicyclo[310]hexane ring structure, such as ficellomycin, have been reported to exhibit biological activities against bacteria, fungi, and tumors through DNA alkylation .

Mode of Action

Compounds with a similar 1-azabicyclo[310]hexane ring structure are known to interact with DNA, causing alkylation . This interaction can lead to changes in the DNA structure, potentially inhibiting the replication of bacteria, fungi, and tumor cells .

Biochemical Pathways

The biosynthetic pathway of compounds with a similar 1-azabicyclo[3.1.0]hexane ring structure involves ring modifications and successive dipeptide formation . After the ring is formed, the hydroxy group of the ring is converted into the guanidyl unit by three enzymes, which include an aminotransferase with a novel inter ω–ω amino-transferring activity . In the last step, the resulting 1-azabicyclo[3.1.0]hexane ring-containing amino acid is connected with L-valine by an amino acid ligase to yield ficellomycin .

Result of Action

The specific molecular and cellular effects of 1-(6-Amino-3-azabicyclo[31Compounds with a similar 1-azabicyclo[310]hexane ring structure, such as ficellomycin, are known to exhibit biological activities against bacteria, fungi, and tumors .

属性

IUPAC Name |

1-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-4(10)9-2-5-6(3-9)7(5)8;/h5-7H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYSVHKHTZFHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2C(C1)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

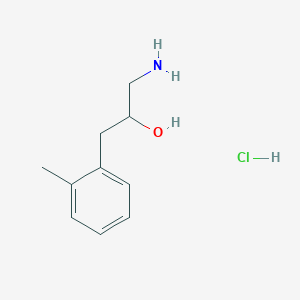

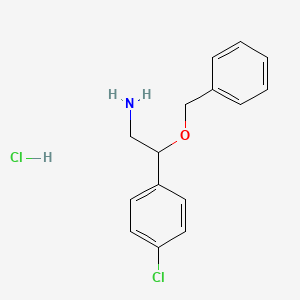

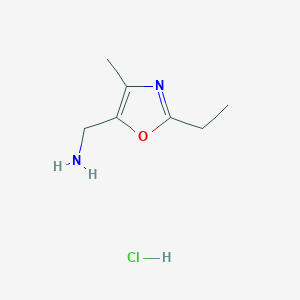

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)

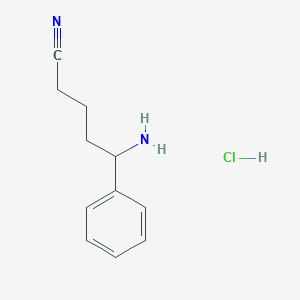

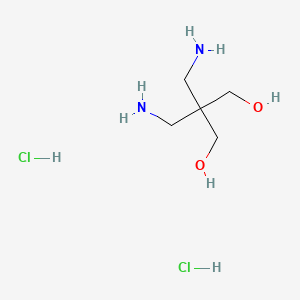

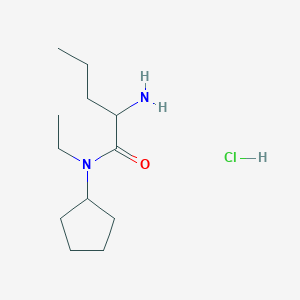

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)

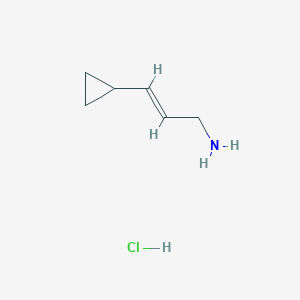

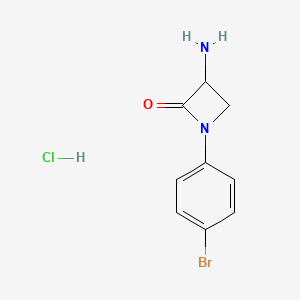

![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)